Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

Descripción general

Descripción

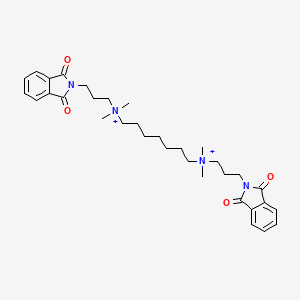

Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is a synthetic organic compound known for its unique structure and versatile applications. It is characterized by the presence of two phthalimide groups attached to a heptane backbone through dimethylpropylammonium linkages. This compound is often used in various scientific research fields due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) typically involves a multi-step process:

Formation of Phthalimide Derivatives: The initial step involves the preparation of phthalimide derivatives through the reaction of phthalic anhydride with primary amines.

Alkylation: The phthalimide derivatives are then alkylated using appropriate alkyl halides to introduce the dimethylpropylammonium groups.

Coupling Reaction: The final step involves coupling the alkylated phthalimide derivatives with a heptane backbone under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial production of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Types of Reactions:

Oxidation: Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of new substituted derivatives with varied functional groups.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Muscarinic Receptor Antagonism

Research indicates that heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) acts as a potent antagonist of muscarinic receptors, particularly M1 and M2 subtypes. Studies have shown that it exhibits a cardioselectivity factor approximately 32-fold greater than other similar compounds, making it a candidate for cardiovascular therapies . The compound's allosteric modulation of these receptors suggests potential applications in treating conditions related to cholinergic dysfunctions.

Case Study: Cardiac Effects

A study conducted on guinea pig atria demonstrated that heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) effectively inhibited atrial muscarinic receptors. The results indicated that the compound's inhibitory effects were competitive and allosteric in nature, providing insights into its mechanism of action . This specificity may lead to fewer side effects compared to traditional muscarinic antagonists.

Biochemical Applications

Binding Affinity Studies

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been subjected to various binding studies to assess its affinity for muscarinic receptors. Research has shown high-affinity binding (30-70 nM) to a significant percentage of receptor sites in both atrial and ileal tissues . This property is crucial for developing selective therapeutics targeting specific receptor subtypes.

Potential in Drug Development

The compound's unique structure allows for modifications that could enhance its pharmacological profile. Ongoing research aims to explore derivatives of this compound for improved efficacy against cholinergic-related disorders .

Material Science Applications

Antimicrobial Properties

While primarily studied for its pharmacological applications, there is emerging interest in the antimicrobial properties of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium). Preliminary studies suggest that compounds with similar phthalimide structures exhibit antimicrobial activity against various pathogens. Future investigations could explore this aspect further .

Mecanismo De Acción

The mechanism of action of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Its unique structure allows it to interact with various biological molecules, leading to diverse physiological effects.

Comparación Con Compuestos Similares

- Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium)

- Hexane-1,6-bis(dimethyl-3’-phthalimidopropylammonium)

- Octane-1,8-bis(dimethyl-3’-phthalimidopropylammonium)

Comparison:

- Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium) is unique due to its heptane backbone, which provides optimal spacing for the phthalimide groups, enhancing its reactivity and stability.

- Hexane-1,6-bis(dimethyl-3’-phthalimidopropylammonium) has a shorter backbone, which may affect its reactivity and interaction with molecular targets.

- Octane-1,8-bis(dimethyl-3’-phthalimidopropylammonium) has a longer backbone, potentially leading to different spatial arrangements and reactivity.

This detailed article provides a comprehensive overview of Heptane-1,7-bis(dimethyl-3’-phthalimidopropylammonium), covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) is a synthetic quaternary ammonium compound with significant biological activity, particularly as a muscarinic receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has the chemical formula and features a heptane backbone with two dimethyl-3'-phthalimidopropylammonium groups. Its unique structure contributes to its pharmacological properties, particularly its selectivity for muscarinic receptors.

Research indicates that heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) functions as an allosteric modulator of muscarinic acetylcholine receptors (mAChRs). It exhibits high binding affinity to the M2 receptor subtype, with an affinity constant of approximately 70.1 nM. This compound demonstrates a cardioselectivity factor approximately 32-fold greater than other compounds in its class, making it a candidate for cardiovascular therapies .

Binding Affinity and Cooperativity

Binding studies have shown that the compound interacts variably with different mAChR subtypes. For instance:

- M2 Receptor : Highest affinity (85 nM) when unoccupied.

- M5 Receptor : Lowest affinity (approximately 100-fold lower than M2).

- Cooperativity : Negative cooperativity was observed at the M5 receptor, while M1 and M4 receptors exhibited lower cooperativity .

Antimuscarinic Effects

Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) has been characterized as a potent inhibitor of atrial muscarinic receptors. Studies in guinea pig models demonstrated its effectiveness in inhibiting responses to carbachol in both atrial tissues and ileal longitudinal muscle . The compound's allosteric nature suggests that it may enhance the effects of other antimuscarinic agents like atropine .

Antimicrobial Activity

In addition to its effects on muscarinic receptors, this compound has shown potential antimicrobial activity. A comparative study indicated that similar bisquaternary ammonium compounds exhibited varying degrees of antimicrobial efficacy against fungi and bacteria. The minimal inhibitory concentrations (MICs) for various pathogens were documented, revealing promising results for heptane derivatives .

Table 1: Binding Affinities of Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium)

| Receptor Subtype | Binding Affinity (nM) |

|---|---|

| M2 | 70.1 |

| M4 | 112.0 |

| M5 | 700 |

Table 2: Minimal Inhibitory Concentrations (MIC) Against Various Pathogens

| Compound | C. albicans (mM) | A. niger (mM) | E. coli (mM) | S. aureus (mM) |

|---|---|---|---|---|

| C7/3-phth | 0.126 | 0.500 | 0.126 | 0.016 |

| Control | 0.023 | 0.116 | 0.007 | 0.003 |

Case Studies

- Cardiovascular Applications : A study highlighted the potential use of heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) in treating conditions associated with cholinergic dysfunctions due to its selective inhibition of atrial mAChRs .

- Antimicrobial Research : Investigations into the antimicrobial properties of similar compounds have paved the way for further exploration into heptane derivatives as potential treatments for bacterial infections .

Propiedades

IUPAC Name |

3-(1,3-dioxoisoindol-2-yl)propyl-[7-[3-(1,3-dioxoisoindol-2-yl)propyl-dimethylazaniumyl]heptyl]-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H46N4O4/c1-36(2,24-14-20-34-30(38)26-16-8-9-17-27(26)31(34)39)22-12-6-5-7-13-23-37(3,4)25-15-21-35-32(40)28-18-10-11-19-29(28)33(35)41/h8-11,16-19H,5-7,12-15,20-25H2,1-4H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSALRKZRWVYPFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CCCCCCC[N+](C)(C)CCCN1C(=O)C2=CC=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H46N4O4+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90945335 | |

| Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22664-47-7 | |

| Record name | Heptane-1,7-bis(dimethyl-3'-phthalimidopropylammonium) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022664477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N~1~,N~7~-Bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N~1~,N~1~,N~7~,N~7~-tetramethylheptane-1,7-bis(aminium) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90945335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.